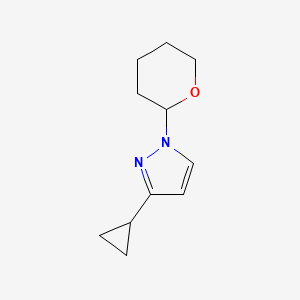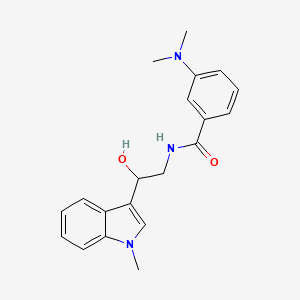
(S)-4-(Aminomethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-4-(Aminomethyl)pyrrolidin-2-one” is a compound with the CAS Number: 676627-00-2 . It has a molecular weight of 114.15 and its IUPAC name is 4-(aminomethyl)-2-pyrrolidinone . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 114.15 .Scientific Research Applications
Synthesis of Dipeptide Analogues : A study by Hosseini et al. (2006) reported the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, highlighting their potential for creating dipeptide analogues with an extended conformation. This has implications for peptide research and drug design.
Melanoidin-like Maillard Polymers : In the field of food chemistry, Tressl et al. (1998) investigated the Maillard reaction involving 2-deoxy-D-ribose/methylamine, leading to the detection of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers. Their study, available here, contributes to understanding the complex reactions in food processing and flavor formation.
Construction of Functionalized Pyrrolidine Rings : Research by En et al. (2014) describes a phosphine-catalyzed intramolecular Michael reaction to construct functionalized pyrrolidine rings. This has implications for pharmaceutical research and natural compound synthesis.
Synthesis of Pyrrolidin-2-one Derivatives for Ligand Discovery : A study by Vergnon et al. (2004) focused on the solid-phase synthesis of pyrrolidin-2-one derivatives, used for high-throughput screening against various protein targets, indicating their potential in drug discovery and ligand research.
Hybridization in DNA Research : The work of Vilaivan and Srisuwannaket (2006) involved the hybridization of pyrrolidinyl peptide nucleic acid with DNA, adhering to Watson-Crick base-pairing rules, a crucial aspect in genetics and molecular biology.
Synthesis of Fluorescent Heterocycles : Research by Schramm et al. (2006) developed a method to synthesize fluorescent and partially pH-sensitive heterocycles, which has applications in biochemistry and material science.
Supramolecular Gelators : The study by Panja et al. (2018) on pyrrole and furan-based bisamides indicates their potential as supramolecular gelators, useful in drug delivery and material science.
Synthesis of Natural Products : In the field of organic chemistry, Gouault et al. (2009) presented a gold-catalyzed approach to synthesize pyrrolin-4-ones from amino acids, beneficial for creating natural products.
Copper-Catalyzed Synthesis in Medicinal Chemistry : The work of Turnpenny and Chemler (2014) on the copper-catalyzed synthesis of chiral 2-aminomethyl indolines and pyrrolidines is significant for asymmetric catalysis and medicinal chemistry.
Sustainable Catalytic Synthesis in Chemistry : Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis from renewable resources, important for green chemistry and material science. More details can be found here.
Future Directions
Pyrrolidine derivatives, including “(S)-4-(Aminomethyl)pyrrolidin-2-one”, continue to be of great interest in drug discovery . Their versatility and unique properties make them valuable scaffolds for the development of new bioactive compounds . Future research will likely continue to explore the potential of these compounds in various therapeutic applications .
properties
IUPAC Name |
(4S)-4-(aminomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBWVRKVAEOPA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)
![N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2666714.png)
![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)
![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)
![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)
![2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2666724.png)

![6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2666726.png)
![(E)-N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2666727.png)